2-DECALONE

Description

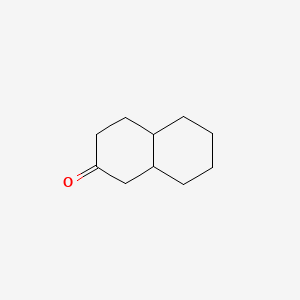

Structure

3D Structure

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJRKCQQHOWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(=O)CCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862701 | |

| Record name | 2-Decalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4832-17-1 | |

| Record name | 2-Decalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4832-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004832171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4832-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Decalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[4.4.0]decan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Decalone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-decalone, a bicyclic ketone of significant interest in organic synthesis and as a structural motif in various natural products and pharmacologically active compounds. This document details the core reaction mechanisms, provides in-depth experimental protocols for key transformations, and presents a comparative analysis of quantitative data for the different synthetic strategies.

Robinson Annulation: A Classic Approach to the Decalone Core

The Robinson annulation is a powerful and widely employed method for the formation of six-membered rings, making it a cornerstone in the synthesis of this compound and its derivatives. The reaction proceeds through a tandem Michael addition and intramolecular aldol (B89426) condensation.

The overall transformation involves the reaction of a ketone enolate with an α,β-unsaturated ketone. In the context of this compound synthesis, cyclohexanone (B45756) reacts with methyl vinyl ketone (MVK) to form an octahydronaphthalenone precursor, which is subsequently reduced to afford this compound.

Signaling Pathway Diagram

Stereoisomers of 2-Decalone: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Stereochemistry, and Physicochemical Properties of cis- and trans-2-Decalone

This technical guide provides a detailed overview of the stereoisomers of 2-decalone, specifically the cis and trans diastereomers. Designed for researchers, scientists, and professionals in drug development, this document explores the synthesis, conformational analysis, spectroscopic signatures, and thermodynamic stability of these important bicyclic ketones.

Introduction to the Stereochemistry of this compound

This compound, a bicyclic ketone, exists as two primary diastereomers: cis-2-decalone (B72262) and trans-2-decalone.[1][2] The stereochemical distinction arises from the fusion of the two cyclohexane (B81311) rings. In cis-2-decalone, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the molecule, resulting in a bent ring system. Conversely, in trans-2-decalone, these hydrogen atoms are on opposite sides, leading to a more linear and rigid structure. This fundamental difference in stereochemistry profoundly influences the conformational flexibility, thermodynamic stability, and spectroscopic properties of each isomer.

Synthesis of cis- and trans-2-Decalone

The stereoselective synthesis of each this compound isomer requires distinct synthetic strategies. The thermodynamically favored trans isomer is accessible through the Robinson annulation, while the cis isomer is typically obtained via catalytic hydrogenation of an aromatic precursor.

Synthesis of trans-2-Decalone via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[3] The reaction of cyclohexanone (B45756) with methyl vinyl ketone under basic conditions yields the Δ¹(⁹)-octalone intermediate, which upon reduction, leads to the formation of trans-2-decalone.[3]

Experimental Protocol: Robinson Annulation of Cyclohexanone and Methyl Vinyl Ketone

This protocol is adapted from the well-established synthesis of related hexahydronaphthalenones.[4]

-

Materials: Cyclohexanone, methyl vinyl ketone, sodium ethoxide, anhydrous ethanol, 5% hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and appropriate organic solvents for extraction and chromatography.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol.[4]

-

Enolate Formation: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.[4]

-

Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture via a dropping funnel over a period of 15 minutes.[4]

-

Annulation and Dehydration: Heat the reaction mixture to reflux and maintain for 6 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.[4]

-

Workup and Purification: After cooling, the reaction is quenched, neutralized, and extracted. The crude product is then purified by column chromatography to yield the intermediate enone, which can be subsequently reduced to afford trans-2-decalone.

Logical Workflow for the Synthesis of trans-2-Decalone

References

A Technical Guide to 2-Decalone: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decalone, a bicyclic ketone, exists as a mixture of cis and trans isomers and serves as a versatile intermediate in organic synthesis. Its rigid, fused-ring structure makes it a valuable building block for the synthesis of complex molecules, including steroids, terpenes, and other natural products. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of important reaction mechanisms.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that this compound is typically available as a mixture of cis and trans isomers, and the properties of the individual isomers can vary.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [1][2][3] |

| Molecular Weight | 152.23 g/mol | [3] |

| CAS Number | 4832-17-1 (mixture of cis and trans) | [3] |

| 1579-21-1 (cis-isomer) | [4] | |

| 16021-08-2 (trans-isomer) | [5] | |

| Boiling Point | 96 °C at 2.5 mmHg | [3] |

| Density | 0.979 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.491 | [3] |

| Melting Point | The trans isomer generally has a higher melting point than the cis isomer due to more efficient crystal lattice packing. Specific melting points for the individual isomers of this compound are not consistently reported. | [6][7] |

| Solubility | Soluble in most organic solvents such as ethanol (B145695), ether, and acetone. Sparingly soluble in water. | [8] |

| Appearance | Colorless to pale yellow liquid. |

Spectral Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a strong characteristic absorption band for the carbonyl group (C=O) stretch, typically in the range of 1700-1725 cm⁻¹. The exact position can be influenced by the ring strain and conformation of the specific isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. The signals for the protons on the carbon atoms adjacent to the carbonyl group (α-protons) are typically found in the downfield region (δ 2.0-2.5 ppm). The complex splitting patterns arise from the numerous coupled protons in the bicyclic system and can be used to differentiate between the cis and trans isomers based on their distinct conformations.[9][10]

-

¹³C NMR: The carbon NMR spectrum shows a characteristic resonance for the carbonyl carbon in the range of δ 200-220 ppm. The remaining nine carbon signals appear in the aliphatic region, and their chemical shifts are dependent on the stereochemistry of the ring junction.[9][11]

-

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 152.[1][4][5] Common fragmentation patterns involve the loss of small neutral molecules such as CO and C₂H₄.

Experimental Protocols

Synthesis of this compound via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction in organic chemistry and a common method for synthesizing this compound derivatives.[12][13][14][15][16] The reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation.

Materials:

-

Methyl vinyl ketone

-

Sodium ethoxide (or other suitable base)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add cyclohexanone dropwise to form the cyclohexanone enolate.

-

Michael Addition: To the enolate solution, add methyl vinyl ketone dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Aldol Condensation and Dehydration: The Michael adduct will undergo an intramolecular aldol condensation followed by dehydration upon heating. Reflux the reaction mixture for a specified period to promote the formation of the α,β-unsaturated ketone, this compound.

-

Work-up: After cooling the reaction mixture, quench it by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.[17][18][19][20]

References

- 1. This compound,c&t [webbook.nist.gov]

- 2. This compound,c&t [webbook.nist.gov]

- 3. This compound,mixture of cis and trans 95 4832-17-1 [sigmaaldrich.com]

- 4. 2(1H)-Naphthalenone, octahydro-, cis- | C10H16O | CID 246289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, trans- | C10H16O | CID 85944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Robinson Annulation | NROChemistry [nrochemistry.com]

- 13. Robinson annulation - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Robinson Annulation [organic-chemistry.org]

- 16. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 17. benchchem.com [benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. rsc.org [rsc.org]

- 20. How To [chem.rochester.edu]

An In-depth Technical Guide to Natural Products Containing the 2-Decalone Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have historically been a rich source of novel chemical scaffolds for drug discovery. Among these, compounds featuring the 2-decalone moiety, a bicyclic ketone, have demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of prominent natural products containing the this compound core, with a focus on their biological effects, mechanisms of action, and the experimental methodologies used for their study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Key this compound-Containing Natural Products: A Closer Look

This guide will focus on three exemplary natural products that showcase the diverse biological potential of the this compound scaffold: Lovastatin, Equisetin, and Trichodermic Acid.

Lovastatin: A Cholesterol-Lowering Blockbuster

Lovastatin, one of the first statins to be marketed, is a fungal metabolite produced by species such as Aspergillus terreus. It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Equisetin: A Potent and Broad-Spectrum Bioactive

Equisetin, a tetramic acid-containing polyketide from Fusarium species, exhibits a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Notably, it is an inhibitor of HIV-1 integrase and has recently been shown to have anti-atherosclerotic effects through its interaction with the STAT3 signaling pathway.

Trichodermic Acid: A Sesquiterpenoid with Anticancer Potential

Trichodermic acid, a sesquiterpenoid isolated from fungi of the Trichoderma genus, has demonstrated significant anticancer activity. Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of selected this compound-containing natural products.

Table 1: Antifungal and Antibacterial Activities

| Compound | Target Organism | Bioassay | Activity (IC50/MIC) | Reference(s) |

| Equisetin | Bacillus subtilis | Microdilution | MIC: 8 µg/mL | [1] |

| Equisetin | Staphylococcus aureus | Microdilution | MIC: 16 µg/mL | [1] |

| Equisetin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Microdilution | MIC: 16 µg/mL | [1] |

Table 2: Anticancer and Antiviral Activities

| Compound | Cell Line/Target | Bioassay | Activity (IC50) | Reference(s) |

| Trichodermic Acid Derivative | A549 (Lung Carcinoma) | SRB Assay | 4.6 µM | |

| Trichodermic Acid Derivative | HCT-116 (Colon Carcinoma) | SRB Assay | 3.9 µM | |

| Trichodermic Acid Derivative | MCF-7 (Breast Adenocarcinoma) | SRB Assay | 5.2 µM | |

| Equisetin | HIV-1 Integrase | In vitro assay | 5-25 µM | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of representative this compound natural products is provided in Table 3.

Table 3: Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Lovastatin | C24H36O5 | 404.5 | 174.5 | Insoluble in water |

| Equisetin | C22H31NO4 | 373.5 | 162-164 | Soluble in methanol, ethanol, DMSO |

| Trichodermic Acid | C15H20O4 | 264.3 | 183-185 | Soluble in methanol, chloroform |

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound-containing natural products.

Protocol 1: Bioassay-Guided Isolation and Purification of Equisetin from Fusarium oxysporum

This protocol describes a general procedure for the isolation of bioactive compounds from fungal cultures, which can be adapted for equisetin.

1. Fungal Cultivation and Extraction:

-

Inoculate Fusarium oxysporum into a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Incubate the culture for 14-21 days at 25-28°C with shaking.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Bioassay-Guided Fractionation:

-

Perform a preliminary bioassay (e.g., agar (B569324) diffusion assay against a test organism like Bacillus subtilis) to confirm the activity of the crude extract.

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Collect fractions and test each for biological activity.

3. HPLC Purification:

-

Pool the active fractions and concentrate them.

-

Further purify the active concentrate by High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

-

Use a gradient of water and acetonitrile (B52724) as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the active compound(s).

4. Structure Elucidation:

-

Determine the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol is a widely used method for determining the in vitro anticancer activity of compounds.[3][4][5]

1. Cell Plating:

-

Seed cells of a human cancer cell line (e.g., A549, HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., trichodermic acid) in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

3. Cell Fixation:

-

Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

4. Staining and Measurement:

-

Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound natural products are often mediated through their interaction with specific cellular signaling pathways.

Equisetin and the STAT3 Signaling Pathway in Atherosclerosis

Equisetin has been shown to exert anti-atherosclerotic effects by directly binding to and inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3). In the context of atherosclerosis, pro-inflammatory cytokines like IL-6 activate the JAK/STAT3 pathway in vascular smooth muscle cells, leading to their proliferation and migration, which contributes to plaque formation. Equisetin's inhibition of STAT3 disrupts this process.

Trichodermic Acid and the Unfolded Protein Response (UPR) in Cancer

Trichodermic acid induces apoptosis in cancer cells by triggering the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[4] This sustained ER stress activates pro-apoptotic pathways. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. Trichodermic acid appears to activate the PERK and IRE1α branches of the UPR.

Conclusion

The this compound moiety represents a privileged scaffold in natural product chemistry, giving rise to compounds with a wide array of potent biological activities. The examples of lovastatin, equisetin, and trichodermic acid highlight the therapeutic potential of this structural class, from cholesterol management and antimicrobial/antiviral applications to cancer therapy. This guide provides a foundational resource for researchers, offering key quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action of these fascinating molecules. Further exploration of the vast chemical space of this compound-containing natural products holds significant promise for the discovery of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equisetin protects from atherosclerosis in vivo by binding to STAT3 and inhibiting its activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Decalone Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic analysis of cis- and trans-2-decalone (B93970) isomers, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, quantification, and quality control in various research and development settings, including synthetic chemistry and drug development.

Introduction to 2-Decalone Isomers

This compound, a bicyclic ketone, exists as two primary stereoisomers: cis-2-decalone (B72262) and trans-2-decalone. The stereochemistry of the ring fusion significantly influences the molecule's three-dimensional shape and, consequently, its spectroscopic properties. The trans isomer possesses a rigid, chair-chair conformation, while the cis isomer is more flexible and can undergo ring inversion. These conformational differences lead to distinct signatures in their respective NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structural features of molecules. For this compound isomers, both ¹H and ¹³C NMR provide critical information for differentiation.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a direct count of the number of non-equivalent carbon atoms in the molecule. Due to the symmetry of the decalin ring system, differences in the chemical shifts of the carbon atoms, particularly those near the ring junction and the carbonyl group, can be observed between the cis and trans isomers.

Table 1: ¹³C NMR Chemical Shift Data for this compound Isomers

| Carbon Atom | cis-2-Decalone (Predicted δ, ppm) | trans-2-Decalone (Experimental δ, ppm) | Key Differentiating Features |

| C1 | ~40-42 | 41.5 | |

| C2 (C=O) | ~211-213 | 212.1 | The carbonyl carbon chemical shift is a key indicator. |

| C3 | ~41-43 | 41.9 | |

| C4 | ~25-27 | 26.2 | |

| C4a | ~48-50 | 50.1 | The bridgehead carbons often show significant differences. |

| C5 | ~26-28 | 27.1 | |

| C6 | ~24-26 | 25.4 | |

| C7 | ~25-27 | 26.2 | |

| C8 | ~33-35 | 34.3 | |

| C8a | ~48-50 | 50.1 | The bridgehead carbons often show significant differences. |

Note: Predicted values for cis-2-decalone are based on general substituent effects and data from analogous cis-decalin systems. Experimental data for trans-2-decalone is sourced from public databases.

¹H NMR Spectroscopy

The ¹H NMR spectra of the this compound isomers are complex due to the number of protons and extensive spin-spin coupling. However, the differences in the conformational rigidity and the spatial orientation of the protons in the cis and trans isomers lead to distinct chemical shifts and coupling constants. In the rigid trans isomer, clear distinctions between axial and equatorial protons are expected, leading to a wider dispersion of signals. The more flexible cis isomer may show averaged signals at room temperature due to rapid conformational changes.

Table 2: Predicted ¹H NMR Spectral Data for this compound Isomers

| Proton(s) | cis-2-Decalone (Predicted δ, ppm) | trans-2-Decalone (Predicted δ, ppm) | Expected Multiplicity & Key Differentiating Features |

| H1, H3 | 1.8 - 2.5 | 1.8 - 2.5 | Complex multiplets. Protons α to the carbonyl are deshielded. |

| H4, H5, H6, H7, H8 | 1.2 - 1.9 | 1.2 - 1.9 | Overlapping multiplets forming a broad envelope. |

| H4a, H8a | 1.5 - 2.2 | 1.5 - 2.2 | Bridgehead protons. Chemical shifts are sensitive to the ring junction stereochemistry. |

Note: Due to the complexity of the spectra and the lack of complete, assigned experimental data in readily available literature, these are predicted ranges. The key differentiating factor in experimental spectra would be the specific coupling constants, which are highly dependent on the dihedral angles between adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The primary absorption of interest for this compound is the carbonyl (C=O) stretch. The position of this band can be subtly influenced by the ring strain and conformation of the bicyclic system.

Table 3: Characteristic IR Absorption Frequencies for this compound Isomers

| Functional Group | Vibration Mode | cis-2-Decalone (Expected Wavenumber, cm⁻¹) | trans-2-Decalone (Expected Wavenumber, cm⁻¹) | Key Differentiating Features |

| C=O | Stretch | ~1710 - 1715 | ~1710 - 1715 | The carbonyl stretch is a strong, sharp peak. Subtle shifts may be observed due to differences in ring strain. |

| C-H | Stretch | ~2850 - 2960 | ~2850 - 2960 | Strong, multiple bands characteristic of sp³ C-H bonds. |

| C-H | Bend | ~1450 - 1470 | ~1450 - 1470 | Methylene scissoring vibrations. |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to each isomer, which can be used for definitive identification when compared to a reference spectrum.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of this compound isomers.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Sample of this compound isomer (5-10 mg)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference to the residual solvent peak)

-

Pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound isomer and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the sample depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: -10 to 220 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2 seconds.

-

-

2D NMR (Optional but Recommended for full assignment):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, coupling constants, and 2D correlation data.

-

IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of the this compound isomers to identify the carbonyl functional group and observe fingerprint region differences.

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample of this compound isomer (liquid or solid)

-

For liquid samples: Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

-

For solid samples: KBr powder and a pellet press, or a solvent for casting a film.

-

Spatula, mortar, and pestle (for solid samples)

Procedure (using ATR-FTIR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound isomer or a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency and the fingerprint region.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Conclusion

The spectroscopic analysis of cis- and trans-2-decalone isomers by NMR and IR spectroscopy provides a robust framework for their differentiation and characterization. While the IR spectra are primarily used to confirm the presence of the ketone functionality, NMR spectroscopy, particularly ¹³C and detailed ¹H analysis (including 2D techniques), offers the definitive means to distinguish between the two isomers based on their unique conformational properties. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to the Conformational Analysis of cis- and trans-2-Decalone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-2-decalone (B93970). Decalin ring systems are fundamental scaffolds in a multitude of natural products and pharmacologically active molecules, including steroids. A thorough understanding of their three-dimensional structure, conformational flexibility, and the relative stability of their isomers is paramount for rational drug design and the prediction of molecular properties. This document details the stereochemical differences between cis- and trans-2-decalone, presents quantitative data from key analytical techniques, outlines generalized experimental and computational protocols, and provides visualizations of the conformational dynamics.

Introduction: Stereochemistry of the 2-Decalone System

The this compound isomers are bicyclic ketones composed of two fused cyclohexane (B81311) rings. The stereochemical distinction between the cis and trans isomers is determined by the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a).

-

trans-2-Decalone: The bridgehead hydrogens are on opposite sides of the ring system. This arrangement results in a rigid, conformationally locked structure where both six-membered rings are held in a stable chair conformation. Ring flipping is not possible without breaking covalent bonds.

-

cis-2-Decalone (B72262): The bridgehead hydrogens are on the same side of the ring system. This isomer is significantly more flexible and undergoes rapid ring inversion at room temperature, equilibrating between two distinct chair-chair conformers of equal energy.

This fundamental difference in conformational dynamics leads to distinct spectroscopic properties and thermodynamic stabilities.

Thermodynamic Stability

Experimental measurements confirm that trans-2-decalone is thermodynamically more stable than cis-2-decalone. The primary reason for this is the increased steric strain in the cis isomer, which suffers from unfavorable non-bonded interactions, including three additional gauche-butane interactions compared to the trans isomer.[1][2]

The enthalpy difference for the isomerization of the trans to the cis isomer has been experimentally determined.

| Parameter | Value (kJ/mol) | Value (kcal/mol) | Reference |

| ΔrH° (trans → cis) | 10.5 ± 1.3 | ~2.5 | [3] |

| Table 1: Experimentally determined enthalpy of isomerization for this compound. |

Conformational Analysis via Experimental Methods

The conformational properties of the this compound isomers are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational properties of molecules in solution. The key distinction between the NMR spectra of cis- and trans-2-decalone arises from their different conformational dynamics.

-

trans-2-Decalone: Due to its rigid, locked conformation, axial and equatorial protons on the cyclohexane rings have distinct chemical environments and remain so on the NMR timescale. This results in a more complex ¹H NMR spectrum with separate, well-resolved signals for axial and equatorial protons.

-

cis-2-Decalone: The rapid ring-flipping at room temperature leads to an averaging of the chemical environments of the axial and equatorial protons. Consequently, the ¹H NMR spectrum is simpler, showing averaged signals for many of the protons.[4]

While a complete, assigned dataset for both parent isomers is not available in a single source, the expected chemical shifts and coupling constants can be inferred from studies on the parent decalin systems and related ketones.[5]

| Isomer | Proton(s) | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Notes |

| trans | Bridgehead (axial) | Upfield (shielded) | Large Jax-ax (~10-13 Hz), Small Jax-eq (~2-5 Hz) | Rigid conformation leads to distinct axial and equatorial signals. |

| cis | Bridgehead | Downfield (deshielded) compared to trans | Averaged J values | Rapid ring inversion averages axial and equatorial environments. |

| Both | Protons α to C=O | ~2.0 - 2.5 | Varies with dihedral angle | The ketone group deshields adjacent protons. |

| Table 2: Predicted ¹H NMR Spectroscopic Data for cis- and trans-2-Decalone. |

| Isomer | Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Both | C=O | ~210 | Typical for a cyclohexanone. |

| trans | Bridgehead & Methylene | Distinct signals for each carbon | Conformationally locked. |

| cis | Bridgehead & Methylene | Fewer signals due to averaging | Rapid ring inversion leads to time-averaged signals, resulting in fewer unique resonances. |

| Table 3: Predicted ¹³C NMR Spectroscopic Data for cis- and trans-2-Decalone. |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most precise and unambiguous data on the solid-state conformation of a molecule, including bond lengths, bond angles, and dihedral angles. Crystal structures of various decalin derivatives have confirmed the double chair conformation for both cis and trans isomers.[4]

| Parameter | trans-2-decalone (from gas-phase electron diffraction) | cis-2-decalone (expected) |

| Ring Conformation | Both rings in chair form | Both rings in chair form |

| Average C-C bond length | 1.532 Å | ~1.53-1.54 Å |

| Average C-H bond length | 1.121 Å | ~1.1 Å |

| C=O bond length | 1.225 Å | ~1.22 Å |

| Average C-C-C bond angle | 111.3° | Varies, influenced by ring fusion |

| C-C-C (carbonyl) angle | 114° | ~112-115° |

| Table 4: Expected Molecular Geometry Parameters. Data for trans-2-decalone is from a gas-phase electron diffraction study.[6] |

Computational Conformational Analysis

Molecular mechanics and quantum mechanics (specifically Density Functional Theory, DFT) are essential computational tools for investigating the conformational landscape of molecules. These methods allow for the calculation of steric energies, relative conformational energies, and geometric parameters.

-

Molecular Mechanics (MM): Force-field methods like MM2 and MM3 are effective for rapidly calculating the steric energies of different conformers. This approach is well-suited for exploring the potential energy surface and identifying low-energy conformations.[7]

-

Density Functional Theory (DFT): DFT calculations provide more accurate electronic structure information and can be used to refine the geometries and relative energies of the conformers identified by molecular mechanics.

For cis-2-decalone, computational methods can quantify the energy barrier of the ring inversion process. For trans-2-decalone, these methods can detail the degree of ring flattening caused by the carbonyl group. Calculations on the parent decalin system show the trans isomer to be more stable by approximately 2.7 kcal/mol, which is in good agreement with experimental data.[2]

Experimental & Computational Workflows

Generalized Experimental Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C{¹H}) are performed first.

-

Advanced 2D NMR: To unambiguously assign signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify ¹H-¹H coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals to determine proton ratios. Measure chemical shifts (δ) in ppm and coupling constants (J) in Hz. For trans-2-decalone, the magnitude of vicinal coupling constants can be used with the Karplus equation to estimate dihedral angles.[8]

X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the this compound isomer. This is often the most challenging step. A common method is slow evaporation of a saturated solution. Choose a solvent in which the compound is moderately soluble. The solution should be filtered to remove dust, which can act as unwanted nucleation sites. Let the solvent evaporate slowly over several days in a vibration-free environment.

-

Crystal Selection and Mounting: Select a high-quality, single crystal (typically <0.5 mm in any dimension) with no visible cracks or defects and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualized Workflows and Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and a general workflow for their analysis.

Figure 1: General workflow for the conformational analysis of this compound isomers.

Figure 2: Rigid conformation of trans-2-decalone.

Figure 3: Conformational equilibrium of cis-2-decalone.

Conclusion

The conformational analysis of cis- and trans-2-decalone reveals two molecules with markedly different properties rooted in their fundamental stereochemistry. trans-2-Decalone is a rigid, conformationally locked molecule that is thermodynamically more stable by approximately 2.5 kcal/mol. Its rigidity leads to complex NMR spectra with distinct signals for axial and equatorial protons. In contrast, cis-2-decalone is a flexible molecule that undergoes rapid ring inversion between two equivalent chair-chair conformers, resulting in simpler, time-averaged NMR spectra. A combination of modern spectroscopic techniques, particularly 2D NMR, and computational modeling provides a powerful and comprehensive approach to fully characterize the three-dimensional structures and dynamics of these important bicyclic systems. This detailed understanding is critical for applications in medicinal chemistry and materials science where the decalin scaffold is a key structural motif.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. 2(1H)-Naphthalenone, octahydro-, trans- [webbook.nist.gov]

- 4. osti.gov [osti.gov]

- 5. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Karplus equation - Wikipedia [en.wikipedia.org]

Robinson Annulation for the Synthesis of 2-Decalone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the Robinson annulation reaction specifically for the synthesis of 2-decalone (octahydro-2(1H)-naphthalenone), a key bicyclic intermediate. This document details the underlying reaction mechanism, provides established experimental protocols, presents quantitative data on reaction conditions, and includes visualizations of the reaction pathway and experimental workflow to aid in research and development.

Introduction

First described by Sir Robert Robinson in 1935, the Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a cyclohexenone ring onto a ketone substrate.[1] The reaction of cyclohexanone (B45756) with methyl vinyl ketone (MVK) to yield this compound is a classic example of this powerful ring-forming strategy. The resulting decalone framework is a fundamental building block in the synthesis of more complex molecules, including steroids and terpenoids.[2] Understanding the nuances of this reaction is critical for chemists aiming to leverage it in multi-step synthetic campaigns.

Reaction Mechanism

The synthesis of this compound via the Robinson annulation proceeds in two key stages:

-

Michael Addition: The reaction is initiated by the base-catalyzed formation of a cyclohexanone enolate. This nucleophilic enolate then attacks the β-carbon of methyl vinyl ketone in a conjugate addition, forming a 1,5-diketone intermediate.[1][2]

-

Intramolecular Aldol Condensation: Under the basic reaction conditions, the 1,5-diketone intermediate undergoes an intramolecular aldol condensation. An enolate is formed at one of the methyl ketone's α-carbons, which then attacks the carbonyl carbon of the original cyclohexanone moiety. This cyclization event forms a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated product, this compound.[1][2]

References

An In-depth Technical Guide on the Thermodynamic Stability of 2-Decalone Isomers

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemistry of fused ring systems is a cornerstone of organic chemistry, with profound implications for molecular conformation, reactivity, and biological activity. The decalin framework, a bicyclo[4.4.0]decane system, is a prevalent structural motif in numerous natural products, including steroids and terpenes. Understanding the relative thermodynamic stability of its derivatives, such as the 2-decalone isomers, is critical for rational drug design and the strategic planning of complex synthetic pathways. This technical guide provides a comprehensive analysis of the factors governing the stability of cis- and trans-2-decalone (B93970), supported by quantitative data, detailed experimental protocols, and logical diagrams. The core principle elucidated is that the trans-isomer of this compound is thermodynamically more stable than the cis-isomer, a phenomenon primarily attributed to differences in steric strain.

Introduction to this compound Isomerism

This compound, with the chemical formula C₁₀H₁₆O, exists as two primary diastereomers: cis-2-decalone (B72262) and trans-2-decalone.[1][2][3][4] These isomers arise from the manner in which the two six-membered rings are fused. In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the ring system, whereas in trans-decalin, they are on opposite sides.[5][6] This fundamental geometric difference precludes their interconversion through simple bond rotation or ring flipping, meaning they are distinct chemical compounds with unique physical and energetic properties.[6]

The relative stability of these isomers is a direct consequence of their three-dimensional conformations. Conformational analysis reveals that the trans isomer exists in a rigid, low-energy state, while the cis isomer is more flexible but inherently possesses greater steric strain.[6][7] This guide will dissect the energetic contributions to the stability of each isomer.

Quantitative Thermodynamic Data

The most direct measure of thermodynamic stability is the difference in the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) between the isomers. While specific experimental values for this compound are dispersed in the literature, the parent decalin system provides a well-studied and directly applicable model. The principles governing the stability of decalins are directly transferable to the corresponding decalones.

The trans isomer of decalin is consistently shown to be more stable than the cis isomer. This stability difference is largely due to unfavorable nonbonded interactions within the concave structure of cis-decalin.[5]

| Parameter | Value | Interpretation |

| Energy Difference (ΔH°) | trans-decalin is ~2.7 kcal/mol (11.3 kJ/mol) more stable than cis-decalin. | The trans isomer is enthalpically favored due to lower steric strain. |

| Conformational Analysis | trans-2-decalone has fewer gauche-butane interactions compared to cis-2-decalone. | Fewer steric repulsions lead to a lower potential energy state for the trans isomer.[6][8] |

| Equilibration | Base-catalyzed equilibration of this compound isomers favors the formation of the trans isomer. | The position of the equilibrium reflects the greater thermodynamic stability of the trans isomer. |

Note: The energy difference for this compound is expected to be of a similar magnitude to that of decalin, as the introduction of the carbonyl group does not fundamentally alter the steric interactions at the ring junction.

Conformational Analysis: The Origin of Stability

The thermodynamic preference for trans-2-decalone is best understood by examining the conformations of both isomers.

trans-2-Decalone: A Rigid, Low-Energy Conformation

The trans-fused ring system is conformationally "locked."[7] Both six-membered rings are held in stable chair conformations, and a ring flip is not possible without introducing prohibitive amounts of strain.[6][7] This rigidity ensures that all non-hydrogen substituents on the ring can occupy equatorial positions, minimizing 1,3-diaxial interactions and resulting in a low-energy, highly stable structure.

cis-2-Decalone: A Flexible but Strained System

In contrast, the cis-fused isomer is conformationally flexible and can undergo a ring flip, converting one chair-chair conformation into another of equal energy.[7][9] However, in any given conformation of cis-decalin (and by extension, cis-2-decalone), one of the rings is forced to be axially substituted relative to the other. This arrangement introduces significant steric strain in the form of three additional gauche-butane interactions compared to the trans isomer, which accounts for the majority of the energy difference between them.[6] These unfavorable interactions arise from the proximity of atoms within the concave face of the molecule.[5]

Experimental Protocols for Determining Thermodynamic Stability

The relative thermodynamic stability of this compound isomers can be determined experimentally through equilibration studies or computationally.

Protocol 1: Base-Catalyzed Isomerization

This method establishes a chemical equilibrium between the two isomers, allowing for the calculation of the Gibbs free energy difference from the equilibrium constant.

Objective: To determine the equilibrium constant (Keq) for the interconversion of cis- and trans-2-decalone and to calculate the standard Gibbs free energy change (ΔG°).

Materials:

-

A sample of either pure cis- or trans-2-decalone, or a mixture of the two.

-

Anhydrous methanol (B129727) (MeOH).

-

Potassium carbonate (K₂CO₃), anhydrous.

-

Inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction vessel with reflux condenser and magnetic stirrer.

-

Instrumentation for analysis (Gas Chromatograph with an appropriate column or NMR spectrometer).

Procedure:

-

Reaction Setup: A known quantity of the this compound isomer (or mixture) is dissolved in anhydrous methanol in the reaction vessel under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of anhydrous potassium carbonate is added. The K₂CO₃ acts as a base to generate the enolate, which is the key intermediate allowing for epimerization at the α-carbon and thus interconversion of the isomers.

-

Equilibration: The mixture is heated to reflux and stirred. The reaction is allowed to proceed for a sufficient duration to ensure equilibrium is reached (typically several hours to overnight).

-

Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots, quenching the base, and analyzing the isomer ratio by GC or NMR. Equilibrium is confirmed when this ratio remains constant over successive measurements.

-

Workup: After cooling, the reaction mixture is neutralized, diluted with a suitable organic solvent (e.g., diethyl ether), washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Analysis: The final, precise ratio of trans- to cis-2-decalone in the equilibrium mixture is determined by quantitative analysis.

Data Calculation:

-

The equilibrium constant is calculated: Keq = [trans-2-decalone] / [cis-2-decalone].

-

The standard Gibbs free energy change is calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

References

- 1. This compound,c&t [webbook.nist.gov]

- 2. This compound,c&t [webbook.nist.gov]

- 3. This compound,c&t [webbook.nist.gov]

- 4. 2(1H)-Naphthalenone, octahydro-, cis- | C10H16O | CID 246289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]

2-Decalone: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The decalin ring system, a bicyclic hydrocarbon consisting of two fused cyclohexane (B81311) rings, is a prevalent structural motif in a vast array of natural products, including steroids, terpenoids, and alkaloids. The stereochemical complexity of these molecules often dictates their biological activity, making the development of synthetic methodologies to access enantiomerically pure decalins a critical endeavor in organic chemistry. Within this context, 2-decalone and its derivatives have emerged as powerful chiral building blocks, providing a robust platform for the stereocontrolled construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and application of chiral 2-decalones, with a focus on key synthetic strategies, quantitative data, and detailed experimental protocols.

Key Synthetic Strategies for Chiral 2-Decalones

The asymmetric synthesis of this compound derivatives can be broadly categorized into several key approaches, each offering distinct advantages in terms of stereocontrol and substrate scope. These include the Robinson annulation, organocatalytic methods, Diels-Alder reactions, and the use of chiral auxiliaries.

Asymmetric Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[1] The asymmetric variant of this reaction has been extensively studied for the synthesis of chiral enones, including the renowned Wieland-Miescher ketone and Hajos-Parrish ketone, which are pivotal intermediates in steroid synthesis.[1][2]

Organocatalysis in Robinson Annulation: A significant breakthrough in the asymmetric Robinson annulation was the use of chiral organocatalysts, particularly L-proline and its derivatives.[3][4] These catalysts facilitate the enantioselective intramolecular aldol condensation of a prochiral triketone intermediate.[5][6]

Table 1: Organocatalytic Asymmetric Robinson Annulation for the Synthesis of Wieland-Miescher Ketone Analogs

| Catalyst | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| L-proline (1 mol%) | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | [pyC4]NTf2 | 88 | 93 | [3] |

| L-proline (1 mol%) | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | DMSO | 67 | 65 | [3] |

| Chiral Primary Amine (1 mol%) | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | Solvent-free | up to 98 | up to 96 | [2] |

| L-proline | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | DMF | 76 | - | [7] |

| L-proline | 2-ethyl-2-(3-oxobutyl)-1,3-cyclohexanedione | CH3CN | 83 | 71 | [7] |

Phase-Transfer Catalysis in Robinson Annulation: Chiral phase-transfer catalysts have also been employed to achieve enantioselective Robinson annulations, offering a valuable alternative to organocatalysis.[8][9]

Organocatalytic Michael Addition/Aldol Cyclization

Beyond the classic Robinson annulation sequence, organocatalysis has been instrumental in developing novel strategies for the asymmetric synthesis of this compound derivatives. These methods often involve a domino or cascade reaction sequence, where a chiral amine catalyst orchestrates a series of bond-forming events with high stereocontrol.[10]

Table 2: Organocatalytic Synthesis of Chiral Decalin Derivatives

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |

| Cinchona Alkaloid Amine | Fluorinated β-ketoester | Chalcone | MeCN | 89 | 9:1 | 99 | [11] |

| Cinchona Alkaloid Amine | Fluorinated β-ketoester | Chalcone | MeCN (at -20 °C) | 51 | 12:1 | 99 | [11] |

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry.[12][13] The use of chiral dienophiles, chiral Lewis acids, or chiral dienes allows for the enantioselective synthesis of decalin frameworks.[12][14]

Table 3: Asymmetric Diels-Alder Reactions for Decalin Synthesis

| Chiral Component | Diene | Dienophile | Catalyst/Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |

| Chiral Dienophile | 2-(trimethylsilyloxy)-1,3-butadiene | Chiral α,β-unsaturated amide | Et2AlCl | 83 | 4:1 | - | [13] |

| Chiral Lewis Acid | Cyclopentadiene | 3-(acyloxy)acrylates | [Cu(box)]-(OTf)2 | - | - | 90 | [13] |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction.[15] In the context of this compound synthesis, chiral auxiliaries, such as Evans oxazolidinones, can be used to control the stereochemistry of alkylation or aldol reactions, leading to the formation of enantioenriched decalin precursors.[16][17]

Table 4: Diastereoselective Synthesis using Chiral Auxiliaries

| Chiral Auxiliary | Reaction Type | Substrate | Reagent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Evans Oxazolidinone | Alkylation | N-propionyl oxazolidinone | Allyl iodide | - | 98:2 | [16] |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate ester | 2,4-dimethyl-pent-2-ene | - | 10:1 | [15] |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[18][19] In the synthesis of chiral 2-decalones, enzymes, such as lipases, can be used to selectively react with one enantiomer of a racemic decalone derivative, leaving the other enantiomer in high enantiomeric excess.[20][21][22]

Table 5: Enzymatic Kinetic Resolution of Decalone Precursors

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Unreacted Substrate | Enantiomeric Excess (ee%) of Product | Reference |

| Lipase | Racemic alcohol | Vinyl laurate | Diisopropyl ether | - | - | 72 (of S-ester) | [20] |

| Candida tenuis xylose reductase (mutant) | Racemic 2-phenylpropanal | - | - | - | - | 93 (of S-alcohol) | [21] |

Experimental Protocols

Proline-Catalyzed Asymmetric Synthesis of (S)-Wieland-Miescher Ketone

This procedure is adapted from a reported protocol for the organocatalytic synthesis of the Wieland-Miescher ketone.[3]

Materials:

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1 mmol)[23][24]

-

L-proline (0.01 mmol, 1 mol%)

-

1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([pyC4]NTf2) (2 mL)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottomed flask, add 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1 mmol) and the ionic liquid [pyC4]NTf2 (2 mL).

-

Add L-proline (1 mol%) to the mixture.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete (monitored by TLC), extract the product with ethyl acetate.

-

The ionic liquid/catalyst phase can be separated and potentially reused.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the (S)-Wieland-Miescher ketone.

-

Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Robinson Annulation via Phase-Transfer Catalysis

This protocol is a general example of a Robinson annulation using a phase-transfer catalyst.[8]

Materials:

-

Ethyl acetoacetate (B1235776) (0.15 mol)

-

Crotonaldehyde (B89634) (0.17 mol)

-

Benzyltriethylammonium chloride (0.015 mol)

-

Potassium carbonate (0.15 mol)

-

Dry toluene (B28343) (60 mL)

-

Ice-water bath

-

Addition funnel

Procedure:

-

In a 500-mL round-bottom flask, combine dry toluene (60 mL), ethyl acetoacetate (0.15 mol), benzyltriethylammonium chloride (0.015 mol), and potassium carbonate (0.15 mol).

-

Cool the heterogeneous mixture to 0-10 °C in an ice-water bath with vigorous stirring.

-

Add crotonaldehyde (0.17 mol) dropwise from an addition funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the mixture and transfer the filtrate to a round-bottom flask.

-

Remove the toluene by distillation at atmospheric pressure.

-

Purify the yellow residue by vacuum distillation to obtain the Robinson annulation product.

Visualizations

Logical Relationships and Workflows

Caption: Synthetic routes to chiral 2-decalones.

Caption: Mechanism of the Robinson Annulation.

Caption: Asymmetric synthesis using a chiral auxiliary.

Applications in Total Synthesis

Chiral this compound derivatives are invaluable intermediates in the total synthesis of a wide range of biologically active natural products. The stereocenters established in the decalin core serve as a foundation for the construction of more complex polycyclic systems. For instance, the Wieland-Miescher ketone has been utilized in the synthesis of numerous steroids and terpenoids.[1] The ability to access both enantiomers of these building blocks through various asymmetric strategies provides synthetic chemists with the flexibility to target either enantiomer of a natural product.

Conclusion

The synthesis of enantiomerically pure this compound derivatives is a well-established and continuously evolving field in organic synthesis. The development of powerful asymmetric methodologies, including organocatalysis, asymmetric Robinson annulations, Diels-Alder reactions, and the use of chiral auxiliaries, has provided chemists with a versatile toolbox for the construction of these important chiral building blocks. The quantitative data and experimental protocols presented in this guide highlight the efficiency and stereoselectivity achievable with modern synthetic methods. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the importance of chiral 2-decalones as versatile synthetic intermediates is certain to increase.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]

- 3. ias.ac.in [ias.ac.in]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. homework.study.com [homework.study.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. mdpi.com [mdpi.com]

- 14. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 16. chemistry.williams.edu [chemistry.williams.edu]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 20. Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. researchgate.net [researchgate.net]

- 23. 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- | C11H16O3 | CID 539030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. CAS#:5073-65-4 | 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione | Chemsrc [chemsrc.com]

Synthesis of 2-Decalone from Cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-decalone from cyclohexanone (B45756), a fundamental transformation in organic chemistry with significant applications in the synthesis of steroids, terpenes, and other complex polycyclic molecules. The core of this process is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. This document details the reaction mechanism, provides a step-by-step experimental protocol, presents quantitative data, and visualizes the key chemical pathways and workflows.

Introduction

The fusion of a six-membered ring onto an existing carbocycle is a common structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The synthesis of this compound (also known as octahydro-2(1H)-naphthalenone) from the readily available starting material cyclohexanone is a classic example of constructing such a bicyclic system. The primary method for this transformation is the Robinson annulation, named after Sir Robert Robinson, who received the Nobel Prize in Chemistry in 1947 for his investigations of plant products of biological importance, especially the alkaloids.[1]

The reaction sequence involves the initial formation of an enolate from cyclohexanone, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).[1][2][3] The resulting 1,5-diketone intermediate subsequently undergoes an intramolecular aldol condensation to form a six-membered ring, which then dehydrates to yield the final α,β-unsaturated bicyclic ketone, an isomer of this compound.[1][2] The overall process is a robust and widely utilized method for the construction of fused ring systems.[2]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from cyclohexanone via the Robinson annulation proceeds through a well-established two-step mechanism: a Michael addition followed by an intramolecular aldol condensation. The overall transformation can be catalyzed by either a base or an acid.

Base-Catalyzed Mechanism

Under basic conditions, a catalytic amount of a base (e.g., hydroxide (B78521) or an alkoxide) is used to deprotonate the α-carbon of cyclohexanone, forming a nucleophilic enolate. This enolate then attacks the β-carbon of methyl vinyl ketone in a conjugate addition (Michael addition). The resulting enolate intermediate is protonated to give a 1,5-diketone, specifically 2-(3-oxobutyl)cyclohexanone. Subsequent deprotonation at an α-carbon of the newly introduced butyl chain initiates an intramolecular aldol addition, where the enolate attacks the carbonyl carbon of the original cyclohexanone ring, forming a six-membered ring. Finally, dehydration of the resulting β-hydroxy ketone (aldol adduct) yields the thermodynamically stable α,β-unsaturated ketone, Δ¹,⁹-2-octalone, an isomer of this compound.

References

The Synthesis of 2-Decalone: A Journey Through Time and Technique

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The decalin ring system, a bicyclic hydrocarbon motif, is a cornerstone in the architecture of numerous natural products, including steroids, terpenes, and alkaloids. At the heart of many synthetic routes targeting these complex molecules lies a seemingly simple yet pivotal building block: 2-decalone. The story of this compound's synthesis is a rich narrative that mirrors the evolution of organic chemistry itself, from classical condensation reactions to the frontiers of asymmetric catalysis. This technical guide delves into the discovery and history of this compound synthesis, presenting a detailed account of key methodologies, experimental protocols, and the logical progression of synthetic strategies.

The Dawn of Annulation: The Robinson Annulation

The initial breakthrough in the construction of fused six-membered rings, and by extension the decalin framework, came in 1935 from the seminal work of Sir Robert Robinson and William Rapson.[1] Their discovery, now famously known as the Robinson annulation, provided a powerful and versatile method for the formation of a six-membered ring onto an existing ketone.[1] The reaction proceeds through a tandem sequence of a Michael addition followed by an intramolecular aldol (B89426) condensation.[1]

In the context of this compound synthesis, the classical Robinson annulation involves the reaction of cyclohexanone (B45756) with methyl vinyl ketone (MVK). The process is typically base-catalyzed, with the initial step being the deprotonation of cyclohexanone to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of MVK in a Michael fashion. The resulting 1,5-diketone intermediate subsequently undergoes an intramolecular aldol condensation to furnish the decalin ring system. Dehydration of the aldol adduct yields the α,β-unsaturated ketone, Δ¹,⁹-2-octalone, which can then be reduced to the saturated this compound.

The profound impact of the Robinson annulation on organic synthesis was recognized with the award of the Nobel Prize in Chemistry to Robert Robinson in 1947 for his investigations on plant products of biological importance, including the alkaloids.[1]

Logical Flow of the Robinson Annulation

Caption: The Robinson annulation pathway to this compound.

Early Synthetic Routes and Stereochemical Considerations

Following the discovery of the Robinson annulation, significant research was directed towards refining the synthesis of decalones and controlling their stereochemistry. The fusion of the two rings in decalin can be either cis or trans, leading to distinct diastereomers of this compound with different physical and chemical properties. The stereochemical outcome of the final reduction step of Δ¹,⁹-2-octalone proved to be a critical area of investigation.

A key publication by Eugene E. van Tamelen and William C. Proost in 1954 detailed various routes to trans-2-decalone (B93970). They demonstrated that catalytic hydrogenation of Δ¹,⁹-2-octalone, a common final step in early syntheses, often yielded the thermodynamically more stable cis-2-decalone. To overcome this, they developed two methods for producing the trans-isomer:

-

Hydrogenation of the Enol Ether: The Δ¹,⁹-2-octalone was first converted to its enol ethyl ether. Catalytic hydrogenation of this derivative, followed by hydrolysis, afforded trans-2-decalone.

-

Dissolving Metal Reduction: A more efficient method involved the reduction of Δ¹,⁹-2-octalone with an excess of lithium in liquid ammonia, a process known as the Birch reduction. This reaction proceeds via a different mechanism than catalytic hydrogenation and selectively produces the trans-decalol, which is then oxidized to trans-2-decalone.

Experimental Protocol: Robinson Annulation of Cyclohexanone and Methyl Vinyl Ketone (Classical Approach)